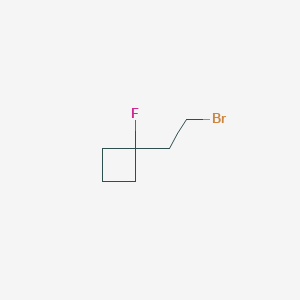
1-(2-Bromoethyl)-1-fluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromoethyl)-1-fluorocyclobutane is a useful research compound. Its molecular formula is C6H10BrF and its molecular weight is 181.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Tracer for Tumor Delineation : A study by Shoup and Goodman (1999) detailed the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid. This compound was developed for positron emission tomography (PET) and showed promise in delineating tumors (Shoup & Goodman, 1999).
Synthesis of Monofluorocyclobutanes : Kanemoto, Shimizu, and Yoshioka (1987) reported the stereoselective synthesis of various new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes, contributing to the field of organic synthesis and potentially impacting pharmaceutical development (Kanemoto, Shimizu, & Yoshioka, 1987).
Diagnosis of Recurrent Prostate Carcinoma : A meta-analysis by Ren et al. (2016) emphasized the use of 18F-FACBC PET/CT for diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).
Conformational Analysis in Peptide Oligomers : Research by Hassoun et al. (2015) involved the synthesis and conformational analysis of β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, contributing to the understanding of peptide structures and their potential therapeutic applications (Hassoun et al., 2015).
Synthesis and Evaluation in Brain Tumor Imaging : Another study by Shoup et al. (1999) focused on synthesizing [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors, suggesting its potential utility in nuclear medicine for tumor localization (Shoup et al., 1999).
Radiotracer for Imaging Prostate Carcinoma : Schuster et al. (2007) explored the use of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid as a radiotracer in PET/CT for imaging prostate carcinoma, demonstrating its effectiveness in detecting primary and metastatic disease (Schuster et al., 2007).
Properties
IUPAC Name |
1-(2-bromoethyl)-1-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-4-6(8)2-1-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZFCPGYFHNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)
![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)
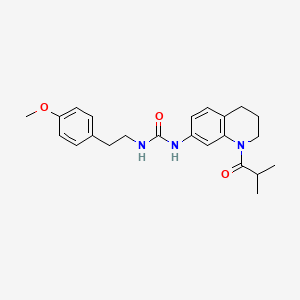
![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)
![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)
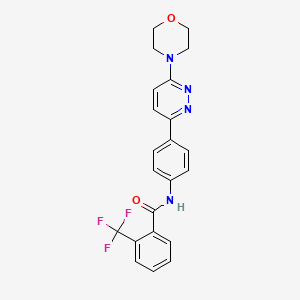
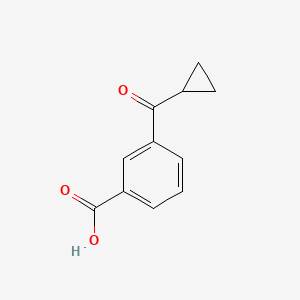
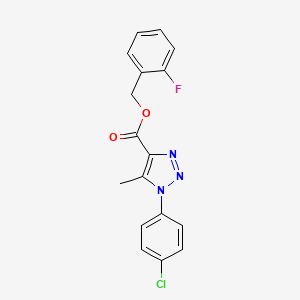
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
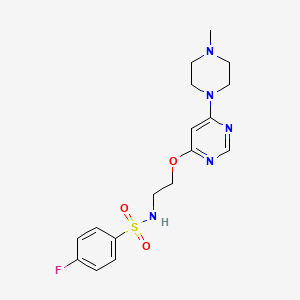
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
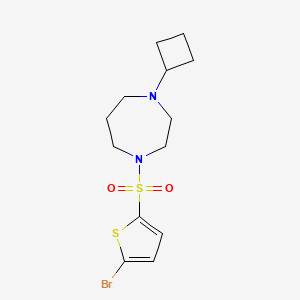
![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
